molecular formula C28H27N5O4S B2802315 N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide CAS No. 443353-79-5

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide

Cat. No.: B2802315
CAS No.: 443353-79-5
M. Wt: 529.62
InChI Key: GQGRRWILSLTBPQ-UHFFFAOYSA-N
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Description

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazolinone moiety, and a benzamide group

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to their activation or blockade

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . .

Result of Action

Given its affinity for alpha1-adrenergic receptors, it is plausible that it could influence the function of these receptors and thereby affect the contraction of smooth muscles in various parts of the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then reacted with a quinazolinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring, quinazolinone moiety, and benzamide group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-37-24-14-8-7-13-23(24)31-15-17-32(18-16-31)25(34)19-38-28-29-22-12-6-5-11-21(22)27(36)33(28)30-26(35)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGRRWILSLTBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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